3-Epiursolic acid

描述

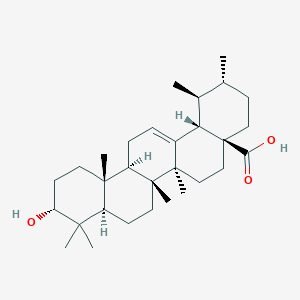

3-Epiursolic acid (CAS 989-30-0) is a pentacyclic triterpenoid and a C-3 epimer of ursolic acid, sharing the molecular formula C₃₀H₄₈O₃ and molecular weight 456.7 . It is naturally occurring in plants such as Paulownia tomentosa (leaves) , Eriobotrya japonica (loquat leaves) , and Vitex species . Its isolation involves chromatographic techniques (e.g., silica gel column, Sephadex LH-20) and structural confirmation via spectral methods (IR, NMR, HR-MS) . Key physical properties include a melting point of 247–248°C and polarity factor 0.50 (hexane:ethyl acetate, 4:1) , influencing its solubility and chromatographic behavior.

This compound exhibits diverse bioactivities:

- Anti-inflammatory: Inhibits TNF-α and IL-6 pathways .

- Anticancer: Cytotoxic against K562 (leukemia) and SW480 (colon cancer) cell lines, though less potent than ursolic acid in some contexts .

- Neuroprotective: Mitigates glutamate-induced neurotoxicity .

- Antidiabetic: Enhances glucose utilization via β-endorphin modulation .

作用机制

Target of Action

3-Epiursolic Acid is a triterpenoid that can be isolated from Eriobotrya japonica . The primary target of this compound is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes .

Mode of Action

This compound acts as a competitive inhibitor of cathepsin L . It binds to the active site of cathepsin L, preventing the enzyme from interacting with its substrates. This inhibition is characterized by IC50 and Ki values of 6.5 and 19.5 μM, respectively .

Biochemical Pathways

The inhibition of cathepsin L by this compound impacts the protein degradation pathway within the lysosome . By inhibiting cathepsin L, this compound may affect the breakdown of proteins, potentially leading to alterations in cellular processes .

Result of Action

The inhibition of cathepsin L by this compound can lead to changes in protein degradation within the cell . This could potentially impact various cellular processes, including antigen processing and other functions dependent on protein degradation .

生化分析

Biochemical Properties

3-Epiursolic Acid interacts with cathepsin L, a lysosomal cysteine protease, in a competitive manner . The IC50 and Ki values for this interaction are 6.5 μM and 19.5 μM respectively . It does not have an obvious effect on cathepsin B .

Cellular Effects

It has been found to inhibit the entry of bovine parainfluenza virus 3 into MDBK cells

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with cathepsin L By acting as a competitive inhibitor, it can affect the activity of this enzyme, potentially influencing various biochemical processes

生物活性

3-Epiursolic acid, a triterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings, case studies, and comparative analyses to elucidate its biological activity.

Chemical Structure and Properties

This compound is a derivative of ursolic acid, characterized by a hydroxyl group that enhances its biological efficacy. The compound's structure allows it to interact with various biological targets, which contributes to its pharmacological potential.

Anticancer Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and others. The following table summarizes the findings from key studies:

The compound's mechanism of action primarily involves the induction of apoptosis through activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound resulted in chromatin condensation and apoptotic body formation in MCF-7 cells, indicating a clear pro-apoptotic effect .

Antimicrobial Activity

This compound has demonstrated notable antimycobacterial activity. Its efficacy against Mycobacterium tuberculosis has been linked to its ability to disrupt cell wall integrity and inhibit bacterial growth .

Mechanisms Underlying Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Antioxidant Properties : It may also function as an antioxidant, reducing oxidative stress in cells, which is crucial in cancer prevention .

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation .

Case Study: Anticancer Efficacy in MCF-7 Cells

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of this compound over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability, with significant morphological changes consistent with apoptosis observed under microscopy.

Case Study: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of this compound against clinical strains of Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) value suggesting potent activity comparable to standard antimycobacterial agents.

科学研究应用

Pharmacological Properties

3-Epiursolic acid exhibits a range of pharmacological activities that make it a candidate for therapeutic applications:

- Antiviral Activity : Recent studies have shown that derivatives of this compound can inhibit the entry of H5N1 influenza virus into host cells. Specifically, certain modified derivatives demonstrated significant antiviral potency without cytotoxic effects, surpassing traditional antiviral agents like ribavirin .

- Anti-inflammatory Effects : this compound has been reported to exhibit anti-inflammatory activity by inhibiting cathepsins L and B, which are implicated in tumor progression. The compound's IC50 value for cathepsin L inhibition is approximately 6.5 µM, indicating its potential as a therapeutic target in cancer treatment .

- Antioxidant Activity : The compound has shown promise in combating oxidative stress, which is linked to various diseases. It protects against lipid peroxidation and enhances cellular antioxidant defenses .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

常见问题

Basic Research Questions

Q. How can researchers distinguish 3-Epiursolic acid from structurally similar triterpenoids like ursolic acid?

- Methodological Answer : Differentiation relies on stereochemical analysis using nuclear magnetic resonance (NMR) spectroscopy, focusing on the configuration of the hydroxyl group at the C-3 position. X-ray crystallography can confirm spatial arrangements. Comparative chromatographic techniques (e.g., HPLC with reference standards) are essential for purity verification. Structural analogs like corosolic acid (C-2α hydroxyl) and oleanolic acid (oleanane skeleton) should be included as controls .

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodological Answer : Extraction efficiency depends on solvent polarity (e.g., methanol or ethyl acetate) and plant tissue type. Co-elution with structurally similar compounds (e.g., ursolic acid) during column chromatography requires advanced separation strategies, such as reverse-phase HPLC with gradient elution. Confounding factors like seasonal variation in plant metabolite profiles must be documented to ensure reproducibility .

Q. Which experimental models are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : In vitro assays using immortalized cell lines (e.g., HEK-293 or RAW 264.7 macrophages) are cost-effective for assessing anti-inflammatory or cytotoxic activity. Dose-response curves (0.1–100 µM) and positive controls (e.g., dexamethasone for anti-inflammatory studies) are critical. For metabolic studies, 3T3-L1 adipocytes or HepG2 hepatocytes can evaluate insulin-mimetic effects, with glucose uptake assays as a key endpoint .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in compound purity, cell line specificity, or assay conditions. Systematic meta-analyses of published data, coupled with standardized protocols (e.g., uniform solvent carriers like DMSO at <0.1% v/v), are recommended. Cross-validation using orthogonal assays (e.g., Western blotting alongside ELISA for protein quantification) enhances reliability. Comparative studies with epimeric analogs (e.g., ursolic acid) can clarify structure-activity relationships .

Q. What strategies optimize the biosynthesis of this compound in plant or microbial systems?

- Methodological Answer : Transcriptomic analysis of high-yield plant sources (e.g., Rosa rugosa) identifies key enzymes in the ursane pathway, such as cytochrome P450s and glycosyltransferases. Heterologous expression in Saccharomyces cerevisiae or E. coli requires codon optimization and co-expression of redox partners (e.g., NADPH-cytochrome P450 reductase). Stable isotope labeling (e.g., ¹³C-glucose) tracks metabolic flux for pathway engineering .

Q. How should researchers design studies to evaluate the multi-target mechanisms of this compound in complex diseases like diabetes?

- Methodological Answer : Network pharmacology approaches integrate molecular docking (e.g., AutoDock Vina for protein-ligand affinity prediction) and transcriptomic datasets to identify targets like AKT1 and EGFR. In vivo models (e.g., streptozotocin-induced diabetic mice) should include histopathological validation of target tissues (pancreas, liver). Dose-ranging studies (10–50 mg/kg) and pharmacokinetic profiling (e.g., LC-MS for bioavailability) are essential to establish therapeutic windows .

Q. What methodological safeguards ensure reproducibility in studies involving this compound?

- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design. Detailed reporting of synthesis/purification steps (e.g., solvent ratios, temperature gradients) and raw data deposition in public repositories (e.g., ChEMBL) are mandatory. Independent replication by third-party labs and use of certified reference materials (e.g., ISO guidelines) mitigate batch-to-batch variability .

相似化合物的比较

Comparative Analysis with Structurally Related Triterpenoids

Structural and Physicochemical Properties

3-Epiursolic acid is a structural isomer of ursolic acid, differing in the C-3 hydroxyl group configuration (α-oriented vs. β-oriented in ursolic acid) . This epimerization alters polarity and solubility, impacting extraction efficiency. For example, this compound (C₃₀H₄₈O₃) elutes earlier than maslinic acid (C₃₀H₄₈O₄) in C18 chromatography due to lower polarity .

Table 1. Structural Comparison of Key Triterpenoids

Anti-Inflammatory Effects

- This compound and ursolic acid both inhibit NF-κB and reduce pro-inflammatory cytokines (TNF-α, IL-6), but this compound shows weaker binding to MMP-9 .

- Corosolic acid and maslinic acid exhibit stronger anti-diabetic effects via AMPK activation, surpassing this compound in glucose uptake modulation .

Anticancer Activity

- Ursolic acid demonstrates broader cytotoxicity (e.g., HL60, HT29) , while This compound is selective for K562 and SW480 .

Table 2. Bioactivity Profile of Triterpenoids

Metabolic Roles and Distribution

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGUUGGRBIKTOS-XHINXETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。